Propafenone

Overview

Description

Propafenone is a class IC antiarrhythmic agent primarily used to treat supraventricular arrhythmias, including atrial fibrillation (AF) and Wolff-Parkinson-White (WPW) syndrome. Its molecular formula is C₂₁H₂₇NO₃, and it is marketed under names such as Rytmonorm and Rythmol SR . This compound exerts its effects through potent blockade of peak sodium currents (INa), moderate inhibition of potassium (IKr) and calcium channels (ICa), and weak β-adrenergic receptor antagonism . It is metabolized into active compounds like 5-hydroxythis compound, which contribute to its variable pharmacokinetics and pharmacodynamics .

Preparation Methods

Condensation-Amination-Salification Route Using o-Hydroxyphenyl Propiophenone

Reaction Mechanism and Catalytic Optimization

The synthesis of propafenone hydrochloride via condensation of o-hydroxyphenyl propiophenone (1) and epichlorohydrin (2) represents a widely adopted industrial pathway . Under alkaline conditions, tetrabutylammonium bromide (TBAB) catalyzes the formation of the epoxy intermediate (3), which subsequently undergoes amination with n-propylamine (4) and salification with hydrochloric acid to yield this compound hydrochloride (5) .

The critical innovation in this method lies in the use of TBAB at 0.5–1% of the total reactant mass, replacing bulkier phase-transfer catalysts like polyethylene glycol . TBAB’s volatility allows its recovery during epichlorohydrin distillation, reducing catalyst consumption by 12–13% compared to traditional methods .

Table 1: Reaction Parameters for Condensation-Amination-Salification Method

Industrial-Scale Validation

In a representative batch, 150 kg of o-hydroxyphenyl propiophenone and 180 kg of epichlorohydrin yielded 220 kg of this compound hydrochloride (87.8% yield) with >99% purity . Key optimizations included:

-

Distillation under vacuum (-0.098 MPa) to recover excess epichlorohydrin and TBAB .

-

Controlled amination at 50±2°C to avoid thermal degradation .

-

Salt formation at 40±5°C with 36% HCl, ensuring crystalline product uniformity .

Phenol-Based Synthesis via Diethyl Benzyl Malonate Cyclization

Stepwise Cyclization and Functionalization

An alternative route begins with phenol (6) and diethyl benzyl malonate (7), circumventing the need for pre-synthesized o-hydroxyphenyl propiophenone . Cyclization at 280–310°C forms a tricyclic intermediate (8), which undergoes alkaline hydrolysis to yield 2-hydroxypropiophenone (9) . Subsequent epoxidation with epichlorohydrin and amination with n-propylamine furnishes this compound (10), followed by HCl-mediated salification .

Table 2: Critical Stages in Phenol-Derived Synthesis

| Stage | Conditions | Outcome |

|---|---|---|

| Cyclization | 280–310°C, solvent-free | 80% yield of intermediate (8) |

| Alkaline Hydrolysis | 12% NaOH, 15 hours | 80% yield of (9) |

| Epoxidation | Methanol, 4 hours | 52% yield of this compound HCl |

Advantages Over Traditional Routes

This method eliminates palladium-catalyzed hydrogenation and Fries rearrangement, which are prone to isomerization and require costly catalysts . However, the lower overall yield (52%) compared to the condensation-amination route (85–88%) limits its industrial adoption .

Comparative Analysis of Methodologies

Efficiency and Scalability

The condensation-amination method demonstrates superior scalability, with yields exceeding 85% under optimized conditions . In contrast, the phenol-based approach, while avoiding hazardous intermediates, suffers from energy-intensive cyclization and lower throughput .

Environmental and Economic Considerations

TBAC’s recyclability in the condensation-amination route reduces catalyst waste by 90%, aligning with green chemistry principles . Conversely, the phenol-derived method generates stoichiometric amounts of sodium hydroxide waste during hydrolysis, necessitating costly neutralization .

Chemical Reactions Analysis

Propafenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form metabolites, primarily in the liver.

Reduction: It can undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving its aromatic rings.

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. The major products formed from these reactions are metabolites that are further processed and excreted by the body .

Scientific Research Applications

Cardiovascular Applications

1.1 Treatment of Arrhythmias

Propafenone is widely recognized for its efficacy in managing several types of arrhythmias, including:

- Paroxysmal Atrial Fibrillation : A study demonstrated that sustained-release formulations of this compound significantly increased arrhythmia-free periods compared to placebo, with median treatment failure times extending from 8 days in the placebo group to 24 days in higher-dose groups .

- Supraventricular Tachycardia : this compound is effective in converting atrial fibrillation to sinus rhythm and is particularly beneficial for patients with Wolff-Parkinson-White syndrome .

- Ventricular Arrhythmias : It has shown marked efficacy in controlling ventricular ectopy and is recommended as a first-line agent for malignant ventricular arrhythmias .

Oncological Applications

Recent studies have suggested that this compound may have anticancer properties, particularly against esophageal squamous cell carcinoma (ESCC). Research indicates that:

- Inhibition of Cancer Cell Proliferation : In vitro and in vivo experiments showed that this compound significantly suppressed the growth of ESCC cells. The drug induced apoptosis through mitochondrial pathways, highlighting its potential as a novel therapeutic strategy for cancer treatment .

- Animal Studies : In a mouse model, this compound administration led to a 69.2% reduction in tumor burden at doses lower than those typically used for cardiac arrhythmias, suggesting a favorable safety profile .

Case Studies and Clinical Evidence

3.1 Toxicity and Management

A case report detailed an incident of this compound toxicity in an elderly patient, emphasizing the importance of monitoring fluid status and serum levels to prevent adverse effects such as hypotension and conduction disturbances . This highlights the need for careful management when prescribing this compound, especially in vulnerable populations.

3.2 Pediatric Use

In pediatric cases, this compound has been successfully utilized to manage secondary supraventricular tachycardia in children. A case study reported significant symptom relief and stabilization of heart rhythm following treatment with compounded formulations tailored to individual needs .

Pharmacological Profile

This compound exhibits a complex pharmacokinetic profile characterized by nonlinear absorption and stereoselectivity, necessitating individualized dosage titration based on patient response and metabolic phenotype . Its dual action as a sodium channel blocker and beta-adrenoceptor antagonist contributes to its effectiveness across various clinical scenarios.

Data Summary Table

Mechanism of Action

Propafenone works by blocking sodium channels in cardiac muscle cells, which slows the influx of sodium ions and decreases the excitability of these cells . This action helps to stabilize the cardiac rhythm. This compound is more selective for cells with a high rate of activity but also affects normal cells more than other class Ia or Ib anti-arrhythmic medications . Additionally, it has beta-adrenergic blocking activity, which can lead to bradycardia and bronchospasm .

Comparison with Similar Compounds

Mechanism of Action and Pharmacokinetics

Key Pharmacological Targets:

- Sodium Channels (INa) : Primary mechanism for slowing conduction velocity in cardiac tissues .

- β-Adrenergic Receptors : Mild blockade reduces sympathetic activity .

Pharmacokinetic Properties:

| Parameter | Instant-Release (IR) | Sustained-Release (SR) |

|---|---|---|

| Tmax (h) | 1.5 ± 0.7 | 4.1 ± 2.6 |

| t₁/₂ (h) | ~2.5 | ~4.4 |

| Cmax | Higher | Lower |

| Bioavailability | 40–50% (dose-dependent) | Improved consistency |

Propafenone exhibits dose-dependent bioavailability due to first-pass metabolism and saturable enzymatic clearance . Its active metabolite, 5-hydroxythis compound, has similar electrophysiological effects but lower potency in HERG channel blockade .

Comparison with Class IC Antiarrhythmics

A. Flecainide

Flecainide is more effective for idiopathic premature ventricular complexes (PVCs) but lacks β-blocking activity, making this compound preferable in patients with comorbid hypertension or sympathetic overactivity .

B. Diprafenone

Diprafenone, a structural analog, shares this compound’s INa blockade but has stronger β-sympatholytic effects. In a randomized trial, both drugs showed comparable efficacy in suppressing ventricular arrhythmias, but diprafenone caused greater AV-nodal conduction delays .

Comparison with Other Antiarrhythmic Classes

A. Ranolazine (Class IB)

Ranolazine’s atrial selectivity reduces proarrhythmic risks in ventricles but offers slightly lower AF suppression efficacy .

B. Sotalol (Class III)

Sotalol, a pure potassium channel blocker, lacks sodium channel effects. This compound outperforms sotalol in rapid AF conversion (98.4% vs. 70%) but carries a higher risk of conduction abnormalities .

Role of Metabolites and Enantiomers

- Metabolites: 5-hydroxythis compound and N-depropylthis compound contribute to this compound’s electrophysiological effects, explaining its unpredictable concentration-response relationship .

Efficacy in Key Indications:

| Indication | This compound Efficacy | Comparator Efficacy |

|---|---|---|

| Atrial Fibrillation | 98.4% (outpatient) | Amiodarone: 96.1% |

| WPW Syndrome | First-line | Flecainide: Comparable |

| PVC Burden | Modest | Flecainide: Superior |

Structural Insights and Novel Derivatives

Minor structural modifications significantly alter this compound’s effects. For example, the derivative 5PF-PF exhibits arrhythmogenic properties, highlighting the importance of the propanolamine side chain for antiarrhythmic activity .

Biological Activity

Propafenone is a class IC antiarrhythmic agent primarily used in the management of atrial fibrillation and other supraventricular arrhythmias. Its biological activity extends beyond its antiarrhythmic properties, with emerging evidence suggesting potential anticancer effects and interactions with various cellular mechanisms. This article delves into the biological activities of this compound, supported by case studies, research findings, and detailed analyses.

This compound functions by blocking sodium channels, which stabilizes cardiac membranes and reduces excitability. It also exhibits beta-blocking properties, contributing to its antiarrhythmic effects. The compound's primary mechanism involves:

- Sodium Channel Blockade : this compound binds to the open and inactivated states of sodium channels, prolonging the refractory period and decreasing conduction velocity in cardiac tissues.

- Beta-Adrenergic Antagonism : This action helps reduce heart rate and myocardial oxygen demand.

Biological Activity Beyond Arrhythmias

Recent studies have explored this compound's effects outside of its traditional use in cardiology. Notably, research has indicated its potential as an anticancer agent.

Anticancer Properties

A study highlighted this compound's ability to suppress the proliferation of esophageal squamous cell carcinoma (ESCC) cells. Key findings include:

- Induction of Apoptosis : this compound treatment led to a significant downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, promoting apoptosis in cancer cells.

- Inhibition of Tumor Growth : In vivo experiments demonstrated a 69.2% reduction in tumor burden in nude mice treated with 20 mg/kg this compound compared to control groups. Histological analysis showed decreased Ki-67 proliferation index and reduced angiogenesis, indicating effective tumor growth inhibition without harming vital organs .

Structure-Activity Relationship Studies

Research into this compound analogs has revealed insights into its biological activity concerning P-glycoprotein (P-gp) interactions:

- P-glycoprotein Inhibition : this compound analogs were identified as potent inhibitors of P-gp-mediated toxin efflux. The degree of inhibition correlated with lipophilicity and hydrogen bond acceptor strength, suggesting that structural modifications can enhance or diminish biological activity .

Case Studies on Toxicity

While this compound is generally well-tolerated, cases of toxicity have been documented. One notable case involved an 80-year-old male experiencing severe side effects due to dehydration exacerbating this compound levels. Symptoms included:

- Electrocardiogram Changes : Widened QRS complex and QTc interval prolongation were observed, attributed to elevated serum this compound concentrations.

- Management : Adjustments in fluid status and temporary cessation of the drug led to rapid reversal of electrocardiogram changes, emphasizing the importance of monitoring in at-risk populations .

Comparative Efficacy

A comparative analysis of this compound with other antiarrhythmic agents reveals its unique profile:

| Drug | Class | Primary Use | Notable Side Effects |

|---|---|---|---|

| This compound | IC | Atrial fibrillation | Hypotension, dysrhythmias |

| Sotalol | III | Atrial fibrillation | Torsades de pointes |

| Flecainide | IC | Supraventricular arrhythmias | Dizziness, blurred vision |

Q & A

Basic Research Questions

Q. How can researchers design pharmacokinetic studies to account for propafenone’s nonlinear dose-concentration relationship and intersubject variability?

- Methodological Answer : this compound exhibits nonlinear pharmacokinetics due to saturable metabolism, leading to disproportionate increases in plasma concentration with dose escalations . To address this, studies should:

- Use dose-ranging trials with multiple steady-state dosing phases (e.g., 300–900 mg/day) to capture concentration-response curves.

- Incorporate frequent plasma sampling to calculate elimination half-life (range: 2.4–11.8 hours) and therapeutic thresholds (64–1044 ng/mL) .

- Stratify participants by metabolizer phenotypes (e.g., CYP2D6 polymorphism) to reduce intersubject variability in clearance .

Q. What experimental approaches validate this compound’s antiarrhythmic efficacy while mitigating confounding factors like proarrhythmic effects?

- Methodological Answer :

- Controlled Crossover Trials : Use randomized, double-blind, placebo-controlled designs with washout periods to isolate drug effects from placebo responses .

- ECG Monitoring : Quantify QRS/QT interval changes (>25% prolongation indicates toxicity) and arrhythmia burden (e.g., >90% reduction in premature ventricular contractions) as primary endpoints .

- Safety Stopping Rules : Predefine criteria (e.g., QT >500 ms) to halt dosing if proarrhythmic effects emerge .

Advanced Research Questions

Q. How can conflicting data on this compound enantiomer pharmacokinetics (e.g., clearance disparities between racemic vs. pure enantiomer administration) be resolved?

- Methodological Answer :

- Chiral-Specific Assays : Use high-performance liquid chromatography (HPLC) to separately quantify S- and R-propafenone concentrations.

- Crossover Pharmacokinetic Studies : Administer pure enantiomers and racemates to the same cohort under controlled conditions.

- Mechanistic Modeling : Apply compartmental models to identify enantiomer-enzyme interactions (e.g., CYP2D6 autoinhibition) that alter clearance rates .

Q. What methodologies address interspecies variability in allometric scaling of this compound pharmacokinetics for translational research?

- Methodological Answer :

- Standardized Allometric Protocols : Conduct studies in multiple species (e.g., rodents, dogs, primates) under identical conditions to minimize metabolic and handling variability .

- Nonlinear Regression Analysis : Use power-law equations (Y = aB^x) to correlate body weight with parameters like clearance or volume of distribution.

- Validation in Human Trials : Compare predicted human pharmacokinetics (e.g., half-life) with observed clinical data to refine scaling models .

Q. How should researchers analyze contradictory data on this compound’s efficacy in heterogeneous patient populations (e.g., responders vs. non-responders)?

- Methodological Answer :

- Subgroup Analysis : Stratify patients by comorbidities (e.g., heart failure), CYP2D6 status, or baseline arrhythmia severity.

- Pharmacodynamic Biomarkers : Measure sodium channel blockade (via QRS widening) or β-blockade effects (via heart rate changes) to correlate with clinical outcomes .

- Bayesian Statistical Models : Integrate prior pharmacokinetic data to predict individual dose-response trajectories and identify outliers .

Q. Methodological Considerations for Data Reporting

Q. What criteria ensure rigorous reporting of this compound’s preclinical safety data in animal models?

- Methodological Answer :

- NIH Guidelines Compliance : Detail species, dosing regimens, and arrhythmia monitoring protocols to facilitate replication .

- Toxicokinetic Data : Report plasma concentrations linked to adverse events (e.g., neurotoxicity in rodents).

- Transparency in Limitations : Disclose interspecies metabolic differences (e.g., this compound’s extensive hepatic metabolism in humans vs. dogs) .

Q. Ethical and Clinical Trial Design

Q. How can researchers ethically justify this compound use in pregnant or lactating populations given limited safety data?

- Methodological Answer :

- Risk-Benefit Framework : Include pregnant/lactating women only if arrhythmia severity outweighs theoretical risks (e.g., fetal exposure via placental transfer at 30% maternal concentration) .

- Pharmacovigilance Plans : Implement longitudinal neonatal monitoring for arrhythmias or developmental anomalies.

Properties

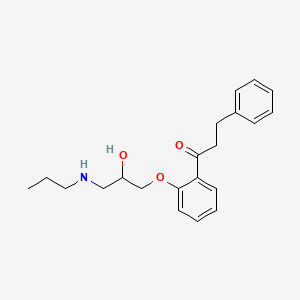

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34183-22-7 (hydrochloride) | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045184 | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 7.58e-03 g/L | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54063-53-5 | |

| Record name | Propafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.